4-(Aminomethyl)piperidin-4-amine
Description
4-(Aminomethyl)piperidin-4-amine is a bicyclic amine featuring a piperidine ring with an aminomethyl substituent at the 4-position. This structure confers unique physicochemical properties, including enhanced basicity and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry and material science.
For example, the alkyl-linked lipoidal amine CP-46,665 (containing a 4-aminomethylpiperidine moiety) demonstrated potent cytotoxicity against human leukemias and solid tumors by disrupting cell membranes and inhibiting DNA synthesis . This suggests that the 4-(aminomethyl) group enhances membrane interaction and bioactivity.
Properties
Molecular Formula |
C6H15N3 |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4-(aminomethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H15N3/c7-5-6(8)1-3-9-4-2-6/h9H,1-5,7-8H2 |
InChI Key |
ZIGDBWVBODZHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The reaction typically uses a molybdenum disulfide catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)piperidin-4-amine often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions include Schiff bases, linear poly(amido amine)s, and dendron-OMS hybrids. These products are valuable in various applications, including drug delivery and material science .
Scientific Research Applications
4-(Aminomethyl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-4-amine involves its interaction with molecular targets through its amine groups. These interactions can inhibit specific protein functions or facilitate the formation of complex structures. The compound’s ability to form micelles and hybrids makes it effective in drug delivery and material science applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidin-4-amine Derivatives
Structural Variations and Key Properties
The table below summarizes critical structural and physicochemical differences between 4-(aminomethyl)piperidin-4-amine and selected analogs:
Cytotoxicity and Anticancer Activity
- 4-(Aminomethyl)piperidin-4-amine Derivatives: CP-46,665, a lipoidal amine derivative, exhibited dose-dependent cytotoxicity against leukemia and solid tumor cells (IC50 ~5–10 µg/mL). Scanning electron microscopy confirmed severe membrane disruption, correlating with loss of reproductive capacity in tumor cells .
- Pyrimidinyl Derivatives : Compounds like 4-chloro-N-piperidin-4-ylpyrimidin-2-amine (CAS 1185310-78-4) are explored for antimicrobial and anticancer properties due to their nitrogen-rich heterocyclic cores .
Ion Channel Modulation
Material Science
- 4AMP (4-(Aminomethyl)piperidinium): Used in perovskite quantum wells for optoelectronics, highlighting the versatility of this scaffold beyond pharmacology .
Key Research Findings and Trends
Substituent-Driven Bioactivity :
- Chlorobenzyl Groups (e.g., ): Enhance kinase inhibition (e.g., AKT1/ROCK2 targets) but may increase cytotoxicity risks.
- Acetyl/Boc Groups (e.g., ): Improve solubility and metabolic stability, favoring CNS-targeted drug design.
Comparative Efficacy: CP-46,665 outperformed alkyl-linked phospholipids in cytotoxicity assays, emphasizing the advantage of the 4-(aminomethyl)piperidine core in membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
